2-Cyclopenten-1-ol, 2-pentyl-
Overview
Description
Scientific Research Applications
Photochromic Compounds
The compound 2-Cyclopenten-1-ol, 2-pentyl- has been studied in the context of photochromic materials. For instance, a derivative, 1,2-Bis[5-(2,2′-dicyanovinyl)-2-n-pentyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene, demonstrates photochromic properties with potential applications in optical data storage and photo-switching devices. This material adopts a photoactive antiparallel conformation, enabling its reversible color change upon exposure to light, a characteristic valuable in photochromism (Li et al., 2006).
Catalytic Electronic Activation
Another application involves the catalytic electronic activation of similar compounds for chemical synthesis. Research demonstrates that derivatives of 2-Cyclopenten-1-ol, 2-pentyl-, such as 2-cyclohexen-1-ol and 2-cyclopenten-1-ol, can be electronically activated using aluminium-catalysed transfer hydrogenation. This process facilitates conjugate additions to allylic alcohols, a method termed catalytic electronic activation, which is pivotal in the synthesis of various organic compounds (Black, Edwards, & Williams, 2005).
Fragrance Industry Applications
Additionally, compounds related to 2-Cyclopenten-1-ol, 2-pentyl- are utilized in the fragrance industry. For example, 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one, a fragrance material, has been reviewed for its toxicological and dermatological safety. These compounds, belonging to the ketones, cyclopentanones, and cyclopentenones fragrance structural group, are used for their distinct scent profiles in various fragrance formulations (Scognamiglio, Jones, Letizia, & Api, 2012).
Decomposition and Radical Reactions
The decomposition and radical reaction behavior of similar structures have been explored to understand their chemical reactivity and potential applications in synthetic chemistry. Studies on the decomposition of 1-pentyl radicals, which are structurally related, offer insights into the behavior of pentyl-substituted cyclopentene derivatives under various conditions, contributing to the knowledge in fields such as combustion chemistry and radical polymerization (Awan, Burgess, & Manion, 2012).
properties
IUPAC Name |
2-pentylcyclopent-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h7,10-11H,2-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTAVRJAAUOVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454931 | |
Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopenten-1-ol, 2-pentyl- | |
CAS RN |
174618-07-6 | |
Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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